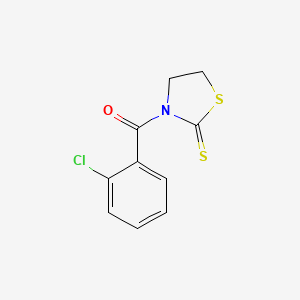
3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis of “3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione” is not available, related compounds often involve electrophilic aromatic substitution reactions or nucleophilic acyl substitution reactions . For instance, chlorobenzoyl chloride can be produced by chlorination of benzoyl chloride .
Molecular Structure Analysis
The molecular structure of “3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione” would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, a detailed analysis is not possible .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione” would be determined by its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity could be predicted based on its functional groups .
Aplicaciones Científicas De Investigación
- Ferrocene-Based Electrocatalysts : The fascinating electrochemical properties of ferrocene have inspired researchers to develop ferrocene-based electrocatalysts. These compounds exhibit excellent chemical and thermal stability, solubility in organic solvents, and rapid electron transfer. They are employed in energy-related systems, such as fuel cells, batteries, and supercapacitors. Ferrocene-based electrocatalysts enhance reaction kinetics and sensitivity, making them valuable for energy conversion and storage .
- Lorazepam Synthesis : 2-Amino-2’,5-dichlorobenzophenone plays a crucial role in the synthesis of lorazepam, a benzodiazepine drug used to treat anxiety. Its chemical properties contribute to the formation of this pharmaceutical compound .
- Thiourea Ligands : The compound’s structural features and conformational properties make it suitable for coordination chemistry. Researchers study 1-(acyl/aroyl)-3-(substituted) thioureas as ligands, exploring their behavior towards transition metals. Substituents dictate the configuration and stability of resultant metal complexes .
Electrocatalysis and Energy Systems
Medicinal Chemistry
Coordination Chemistry
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(2-chlorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS2/c11-8-4-2-1-3-7(8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCNXPKABORMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-N-methylcyclobutanecarboxamide](/img/structure/B3020484.png)
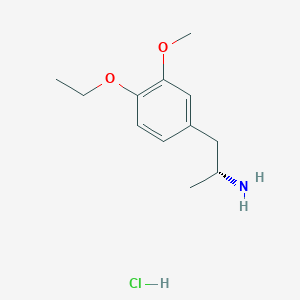
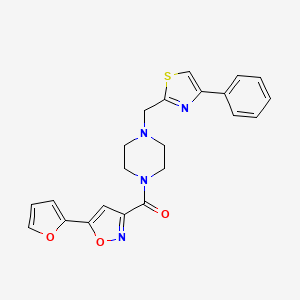

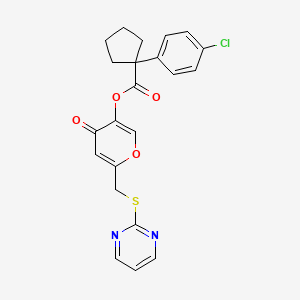

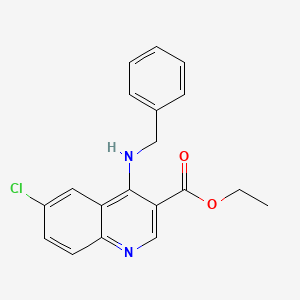
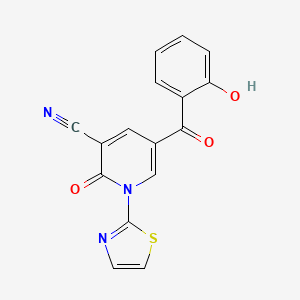

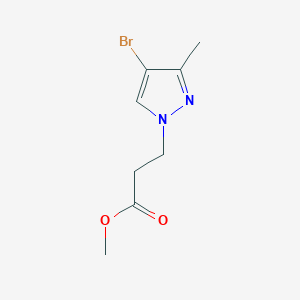
![2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3020501.png)
